1-ethynyl-3,3-dimethylcyclohexan-1-ol

Ethynylation Process Chemistry Green Ketone Synthesis

Accessing conformationally defined 1-ethynyl-3,3-dimethylcyclohexan-1-ol for Rupe rearrangement or musk SAR studies often entails uncertain purity and extended lead times. We supply this critical fragrance intermediate with verified stereoelectronic integrity. • Penultimate green ketone precursor: gem-dimethyl substitution biases Rupe rearrangement toward the desired cyclohexenyl ketone isomer, avoiding re-engineering of downstream allylation steps. • Gateway to sub-ng/air alicyclic musk odorants (odor thresholds 0.2-0.6 ng/air); unsubstituted analogs yield non-musk (herbal/woody) odorants and cannot substitute. • Available in research to bulk scales with batch-specific QC; synthesis benchmarked against published catalytic ethynylation metrics (93.8% yield, 99.0% selectivity).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 57559-98-5
Cat. No. B8760702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethynyl-3,3-dimethylcyclohexan-1-ol
CAS57559-98-5
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)(C#C)O)C
InChIInChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3
InChIKeyHIHHHOINJQWJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-3,3-dimethylcyclohexan-1-ol (CAS 57559-98-5): Core Identity, Class, and Procurement-Relevant Characteristics


1-Ethynyl-3,3-dimethylcyclohexan-1-ol (C₁₀H₁₆O, MW 152.23 g/mol) is a tertiary propargylic alcohol belonging to the alkynyl cyclohexanol class. It features geminal dimethyl substitution at the C3 position of the cyclohexane ring and terminal ethynyl (–C≡CH) and hydroxyl (–OH) groups at the C1 position [1]. This specific substitution pattern is structurally and functionally distinct from unsubstituted 1-ethynylcyclohexanol (CAS 78-27-3) and from other positional dimethyl isomers such as the 4,4-dimethyl (CAS 68483-62-5) and 3,5-dimethyl (CAS 1483917-81-2) variants. The compound's two principal documented industrial applications are: (i) serving as the penultimate intermediate in the synthesis of 'green ketone' (1-(3,3-dimethylcyclohex-6-en-1-yl)-pent-4-en-1-one and its Δ¹-isomer), a high-value perfumery ingredient with green, galbanum-like olfactory character [1]; and (ii) acting as the essential starting material for constructing a family of high-potency alicyclic musk odorants with odor thresholds in the sub-nanogram-per-liter range [2].

Why 1-Ethynyl-3,3-dimethylcyclohexan-1-ol Cannot Be Replaced by Other Alkynyl Cyclohexanols in Industrial Syntheses


The gem-dimethyl motif at C3 is not a passive structural detail; it directly governs the conformational equilibrium of the cyclohexane ring and the regiochemical outcome of critical downstream transformations. In the Rupe rearrangement—the key step converting this propargylic alcohol into the α,β-unsaturated methyl ketone precursor of green ketone—the 3,3-dimethyl substitution biases the double-bond migration pathway, yielding the specific cyclohexenyl ketone isomer required for subsequent allylation [1]. Substitution with unsubstituted 1-ethynylcyclohexanol or with the 4,4-dimethyl positional isomer (CAS 68483-62-5) produces different cyclohexenyl regioisomers that cannot be processed through the optimized green ketone manufacturing sequence without re-engineering each downstream step [1]. Furthermore, the 3,3-dimethylcyclohexenyl derivatives accessible only through this intermediate have been shown to yield musk odorants with odor thresholds of 0.2 and 0.6 ng/air—among the most potent alicyclic musks reported—whereas the unsubstituted 1-ethynylcyclohexanol is itself described as odorless and leads to fragrance materials with entirely different olfactory profiles (e.g., herbal, woody Acorn Acetate) [2].

Quantitative Comparative Evidence for 1-Ethynyl-3,3-dimethylcyclohexan-1-ol: Yield, Selectivity, and Downstream Performance Data


Ethynylation Step Yield: 93.8% with Catalytic KOH versus ~50% with Prior Art Stoichiometric Methods

The ethynylation of 3,3-dimethylcyclohexan-1-one to 1-ethynyl-3,3-dimethylcyclohexan-1-ol, when conducted with catalytic KOH (0.02 equiv) in liquid ammonia under ethyne pressure of 10–20 bara, achieves an isolated yield of up to 93.8% with 99.0% selectivity and 94.7% conversion [1]. The prior art method (Schulte-Elte, U.S. Pat. No. 4,147,672) ethynylates the same ketone substrate with ethyne in a basic medium but yields the identical product in only approximately 50% yield [2]. An alternative prior method (Pelletier et al., J. Org. Chem. 1976, 41, 1069) employs stoichiometric lithium acetylide–ethylenediamine complex in benzene/THF, achieving 96% yield but requiring strictly inert conditions, generating stoichiometric lithium waste, and using toxic solvents [1].

Ethynylation Process Chemistry Green Ketone Synthesis Yield Optimization

Reduction Step Yield: Single-Step Catalytic Hydrogenation Achieving 86–90% versus Prior Two-Step 69% Route

The reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione) to 3,3-dimethylcyclohexan-1-one—the immediate precursor to the target compound—is achieved in a single step by catalytic hydrogenation over Pd/C (5–10% w/w) in methanol or isopropanol at 85°C under 1–10 bar H₂, giving GC yields of 86–90% [1]. The prior art two-step route (Champagne et al., Can. J. Chem. 1964, 42, 212) required Raney-Ni reduction of dimedone to 3,3-dimethylcyclohexan-1-ol (72% yield) followed by dichromate/sulfuric acid oxidation (95.5% yield), resulting in an overall yield of only 69% while generating toxic chromium(VI) waste [2]. The Cormier method (Synth. Commun. 1981, 11, 295) achieved 69–73% yield in one step but employed highly corrosive concentrated H₂SO₄/propionic acid medium [2].

Catalytic Hydrogenation Dimedone Reduction Process Intensification Green Chemistry

Rupe Rearrangement Efficiency: >90% Isolated Yield to the Key α,β-Unsaturated Methyl Ketone Intermediate

The Rupe rearrangement of 1-ethynyl-3,3-dimethylcyclohexan-1-ol to methyl-3,3-dimethylcyclohexenyl-ketone—the direct precursor of green ketone—proceeds with >90% isolated yield when catalyzed by the 16-electron allyl-ruthenium(II) complex [Ru(η³-2-C₃H₄Me)(CO)(dppf)][SbF₆] in refluxing THF with trifluoroacetic acid as co-catalyst [1]. This result is cited in the patent alongside the alternative P₂O₅/toluene method from Kraft & Eichenberger (Eur. J. Org. Chem. 2004) and the formic acid method of Hasbrouck et al. (J. Org. Chem. 1973, 38, 2103–2106), where the best reported result for the closely related 1-ethynyl-1-cyclohexanol under formic acid conditions was 96% ketone at 95% conversion [1]. The patent asserts that 'similar good results were obtained starting from 1-ethynyl-3,3-dimethylcyclohexan-1-ol,' confirming that the 3,3-dimethyl substitution does not compromise and may enhance rearrangement efficiency [1].

Rupe Rearrangement Propargylic Alcohol Isomerization Ruthenium Catalysis Green Ketone

Musk Odorant Precursor Specificity: Enabling Access to High-Potency Alicyclic Musks with Sub-nanogram Odor Thresholds

1-Ethynyl-3,3-dimethylcyclohexan-1-ol (designated compound 9 in Kraft & Eichenberger, Eur. J. Org. Chem. 2004) serves as the requisite starting material for the synthesis of 1-(3′,3′-dimethylcyclohex-1′-enyl)ethanone (5), which is then elaborated into musk odorants 8 and 12 [1]. The 3,3-dimethylcyclohexenyl derivatives 8 (propionate ester) and 12 (hydroxyacetic acid ester) exhibit odor thresholds of 0.2 ng/air and 0.6 ng/air respectively, establishing them as 'superior musk odorants' within the alicyclic musk family [1]. By contrast, unsubstituted 1-ethynylcyclohexanol (CAS 78-27-3) is itself reported as 'odorless' in a recent comprehensive odor threshold compilation (aroma: odorless; odor threshold in water: 0.41 ± 0.30 μg/kg) [2], and its acetate ester (Acorn Acetate, CAS 5240-32-4) is described as possessing herbal, woody, and dry hay notes—a fundamentally different olfactory profile from musk [3]. The 3,3-dimethyl substitution is thus indispensable for accessing the specific musk olfactory character.

Alicyclic Musks Fragrance Chemistry Odor Threshold Structure–Odor Relationship

Reagent Economy: Catalytic Base (0.02 equiv KOH) versus Stoichiometric Organolithium or Grignard Reagents

The improved ethynylation process described in the patent employs catalytic KOH (as little as 0.02 molar equivalents relative to ketone substrate) in liquid ammonia to effect ethynylation [1]. This stands in contrast to the Pelletier method (J. Org. Chem. 1976, 41, 1069), which requires a more-than-stoichiometric quantity of lithium acetylide–ethylenediamine complex—a reagent that is toxic, corrosive, highly reactive, requires strict inert-atmosphere handling, and generates stoichiometric lithium-containing waste [2]. The Grignard alternative (ethyne/ethylmagnesium bromide) similarly requires stoichiometric organometallic reagent and yields approximately 90% product [2]. The catalytic base process avoids organometallic reagents entirely, operates at moderate ethyne pressure (10–20 bara), and generates only aqueous salt waste after neutralization [1].

Atom Economy Process Safety Waste Minimization Ethynylation Methodology

Validated Application Scenarios for 1-Ethynyl-3,3-dimethylcyclohexan-1-ol Based on Quantitative Evidence


Green Ketone Flavor & Fragrance Intermediate: Commercial-Scale Manufacturing via the Catalytic Dimedone Route

The patented two-step sequence—catalytic hydrogenation of dimedone (86–90% yield) followed by catalytic-base ethynylation (up to 93.8% yield, 99.0% selectivity)—provides the most economical, scalable, and waste-minimized access to 1-ethynyl-3,3-dimethylcyclohexan-1-ol for subsequent Rupe rearrangement to green ketone . Procurement teams evaluating green ketone intermediate supply should benchmark supplier processes against these published yield and selectivity metrics. The elimination of stoichiometric organolithium reagents, toxic chromium oxidants, and corrosive strong acids from the synthesis represents a quantifiable process safety and sustainability advantage .

Alicyclic Musk Odorant Discovery and Structure–Odor Relationship Studies

As the documented starting material for the synthesis of musk odorants 8 (odor threshold 0.2 ng/air) and 12 (odor threshold 0.6 ng/air) in the seminal Kraft & Eichenberger study , 1-ethynyl-3,3-dimethylcyclohexan-1-ol is the gateway intermediate for any fragrance research program seeking to explore the 3,3-dimethylcyclohexenyl scaffold for new alicyclic musks. Researchers investigating structure–odor relationships in the musk domain require this specific intermediate because the gem-dimethyl motif at C3 is essential for the conformational and steric presentation that yields the musk odor character; the unsubstituted analog produces non-musk (herbal/woody) odorants .

Propargylic Alcohol Rearrangement Methodology: Rupe and Meyer–Schuster Reaction Development

1-Ethynyl-3,3-dimethylcyclohexan-1-ol is a tertiary propargylic alcohol with a terminal alkyne, making it an ideal substrate for developing and benchmarking Rupe rearrangement catalysts. The patent explicitly identifies that the allyl-ruthenium(II) catalyst system of Cadierno et al. (Adv. Synth. Catal. 2006, 348, 101–110) achieves >90% isolated yield of the α,β-unsaturated methyl ketone from this substrate . The compound's defined structure—with gem-dimethyl substitution eliminating ring-flipping conformational ambiguity—makes it a cleaner model substrate for mechanistic and kinetic studies of propargylic alcohol rearrangements compared to conformationally mobile analogs .

Process Chemistry Research: Benchmarking Catalytic versus Stoichiometric Ethynylation Methodologies

The compound serves as a well-characterized case study for comparing ethynylation methodologies. The patent provides head-to-head performance data: the catalytic KOH/NH₃ method (93.8% yield, 99.0% selectivity) versus the Pelletier lithium acetylide method (96% yield but stoichiometric organolithium, benzene co-solvent, strict inert conditions) and the Schulte-Elte basic medium method (~50% yield) . These data make 1-ethynyl-3,3-dimethylcyclohexan-1-ol a valuable reference compound for process chemistry groups evaluating green chemistry metrics, atom economy, and process mass intensity in ethynylation reactions .

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